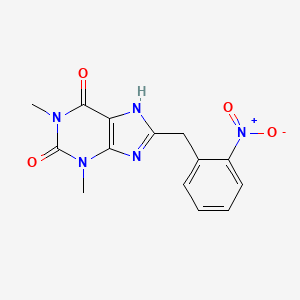

Theophylline, 8-(o-nitrobenzyl)-

Description

Historical Context of Xanthine (B1682287) Scaffold Modifications

The xanthine scaffold is a purine (B94841) base found in various naturally occurring compounds, including caffeine, theophylline (B1681296), and theobromine. nih.gov These molecules are recognized for their diverse pharmaceutical applications, which spurred early interest in their chemical modification. nih.gov Historically, research focused on altering the substituents at various positions of the xanthine ring system to explore the structure-activity relationships.

Chemical synthesis has been instrumental in creating a vast diversity of xanthine-based derivatives. nih.gov Modifications at the N1, N3, and N7 positions were common early strategies. However, substitutions at the C8 position proved to be particularly fruitful for modulating the pharmacological profile of the resulting compounds, especially in the context of adenosine (B11128) receptor antagonism. nih.govnih.gov The exploration of different synthetic routes, such as the Traube purine synthesis or modifications starting from compounds like 5,6-diaminouracils, has enabled access to a wide range of C8-substituted xanthines. nih.gov This has allowed researchers to systematically investigate how different functional groups at this position influence receptor affinity and selectivity, laying the groundwork for the development of highly specific ligands. nih.govnih.gov

Significance of 8-Substituted Theophylline Derivatives in Chemical Biology Research

The functionalization of theophylline at the C8 position is of paramount significance in chemical biology, primarily due to its role in targeting adenosine receptors. Theophylline itself is a non-selective adenosine receptor antagonist, but strategic substitution at the C8 position can impart selectivity for specific receptor subtypes (A1, A2A, A2B, A3). nih.gov For instance, the introduction of bulky or specific chemical moieties at C8 can dramatically alter the binding affinity for these G-protein coupled receptors, which are crucial in various physiological processes. researchgate.netnih.gov

The development of 8-substituted theophylline derivatives has provided chemical biologists with powerful tools to probe the function of adenosine receptors. nih.gov These derivatives serve as high-affinity antagonists, enabling the characterization of receptor distribution and function in different tissues and disease models. researchgate.netnih.gov For example, 8-styrylxanthines and 8-phenylxanthines have been extensively studied as selective A2A adenosine receptor antagonists. nih.gov The ability to create selective antagonists is crucial for dissecting the specific roles of each adenosine receptor subtype in cellular signaling pathways, inflammation, and neurotransmission. ebi.ac.ukdntb.gov.ua

| Derivative Class | Target Receptor(s) | Research Application |

| 8-Phenylxanthines | A1/A2A Adenosine Receptors | Radioligand for receptor characterization nih.gov |

| 8-Styrylxanthines | A2A Adenosine Receptors | Selective A2A antagonists nih.gov |

| 8-Cycloalkylxanthines | A2A Adenosine Receptors | Selective A2A antagonists nih.gov |

| Fused Tricyclic Xanthines | Multi-target | Exploration of novel pharmacological activities nih.gov |

Rationale for ortho-Nitrobenzyl Functionalization at the Theophylline C8 Position in Advanced Molecular Probes

The functionalization of theophylline with an ortho-nitrobenzyl group at the C8 position is a sophisticated strategy to create an advanced molecular probe known as a "caged compound." nih.gov The ortho-nitrobenzyl group is a well-established photolabile protecting group (PPG), meaning it is a chemical moiety that can be removed by exposure to light, typically UV light. wikipedia.org

The rationale for this specific functionalization is to control the biological activity of theophylline in a spatiotemporal manner. nih.govwikipedia.org By attaching the bulky ortho-nitrobenzyl group to the C8 position, the theophylline molecule is rendered biologically inactive, as its ability to bind to its target (e.g., adenosine receptors or phosphodiesterases) is sterically hindered. This "caged" theophylline can be introduced into a biological system, such as a cell culture or tissue slice, without eliciting a response.

Upon irradiation with light of a specific wavelength, the ortho-nitrobenzyl group undergoes a photochemical reaction, cleaving it from the theophylline scaffold and releasing the active theophylline molecule. wikipedia.org This process also yields a 2-nitrosobenzaldehyde by-product. wikipedia.org The key advantage of this technique is precision; researchers can control exactly when and where the active theophylline is released by directing a light source to a specific location. nih.gov This allows for the study of the immediate downstream effects of theophylline activity with high temporal resolution, making 8-(o-nitrobenzyl)theophylline a powerful tool for investigating dynamic cellular processes and signaling pathways.

| Photolabile Protecting Group | Key Features | Typical Application |

| 2-Nitrobenzyl | Most common PPG; cleaved by UV light. | Caging of neurotransmitters, nucleotides (e.g., ATP), and other bioactive small molecules. nih.gov |

| p-Hydroxyphenacyl (pHP) | Alternative to nitrobenzyl with different photolytic properties and by-products. | Protection of carboxylates, phosphates, and sulfonates. |

| Coumarin-based | Can be designed for longer wavelength activation (visible light), reducing phototoxicity. | Caged compounds for applications requiring deeper tissue penetration or reduced phototoxicity. nih.gov |

| Borondipyrromethene (BODIPY)-based | Large extinction coefficient, efficient decaging. nih.gov | Development of highly efficient caging groups for cell signaling studies. nih.gov |

Structure

3D Structure

Properties

CAS No. |

73908-81-3 |

|---|---|

Molecular Formula |

C14H13N5O4 |

Molecular Weight |

315.28 g/mol |

IUPAC Name |

1,3-dimethyl-8-[(2-nitrophenyl)methyl]-7H-purine-2,6-dione |

InChI |

InChI=1S/C14H13N5O4/c1-17-12-11(13(20)18(2)14(17)21)15-10(16-12)7-8-5-3-4-6-9(8)19(22)23/h3-6H,7H2,1-2H3,(H,15,16) |

InChI Key |

BPBTWJFRRRBRGJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Photochemical Properties and Mechanisms of Ortho Nitrobenzyl Caging in Theophylline Conjugates

Fundamental Principles of ortho-Nitrobenzyl Photochemistry

The ortho-nitrobenzyl group is one of the most widely used PPGs due to its reliable cleavage upon UV light irradiation and its ability to protect a wide range of functional groups, including phosphates, carboxylates, and amines. nih.govwikipedia.org Its photochemistry is typically initiated by light in the near-UV range (300-365 nm), a wavelength that is often transparent to biological samples, thereby minimizing potential photodamage. annualreviews.org

The light-induced cleavage of o-nitrobenzyl derivatives is a well-studied photochemical process. wikipedia.orgnih.gov Upon absorption of a photon, the o-nitrobenzyl chromophore is excited, leading to an intramolecular hydrogen atom abstraction from the benzylic carbon by the excited nitro group. nih.govchemrxiv.org This step forms a transient species known as an aci-nitro intermediate. annualreviews.orgacs.org

The efficiency and speed of photorelease are critical for applications in controlled release research. These parameters are defined by the photolysis kinetics and the quantum yield (Φ). The quantum yield represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (i.e., cleavage) for every photon absorbed. rsc.org For o-nitrobenzyl-caged compounds, quantum yields can vary significantly depending on the specific structure of the caging group and the nature of the molecule being released. annualreviews.orgrsc.org

The rate of release must be faster than the biological process being investigated to ensure that the observed effect is not limited by the kinetics of uncaging. nih.gov Factors such as the substitution pattern on the aromatic ring and the benzylic carbon of the ONB group can dramatically influence the photolysis rate and quantum yield. nih.govupenn.edu For instance, introducing a methyl group at the benzylic position can increase the cleavage kinetics. upenn.edu Similarly, electron-donating groups on the benzene (B151609) ring can red-shift the absorption maximum and improve the quantum yield. nih.gov These considerations are paramount in designing caged compounds for rapid and efficient release in biological systems. nih.govchemrxiv.org

| Derivative | Leaving Group | Quantum Yield (Φ) | Wavelength (nm) | Reference |

| o-Nitrobenzyl | Carbamoylcholine | 0.05 | 347 | nih.gov |

| o-Nitrobenzyl | Phosphate (B84403) | ~0.033 | 365 | wikipedia.org |

| 1-(o-Nitrophenyl)ethyl | Phosphate | ~0.09 | 308-370 | annualreviews.org |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Ether | - | - | nih.gov |

| 2,6-Dinitrobenzyl | Carbonate | 0.12 | 365 | wikipedia.org |

Design and Engineering of Theophylline (B1681296) as a "Caged Compound" for Research Applications

Creating a "caged" version of theophylline involves covalently attaching a photolabile o-nitrobenzyl group to a functionally important position on the theophylline molecule, rendering it inactive. The design of such a conjugate requires careful consideration of synthetic strategies to ensure that the caging group can be efficiently attached and subsequently removed by light without damaging the target molecule or the biological system.

Theophylline possesses several nitrogen atoms within its purine (B94841) scaffold that are potential sites for the attachment of a photolabile protecting group. The choice of attachment site is crucial, as it must effectively block the biological activity of theophylline until the cage is removed. Strategies for protection often target heteroatoms involved in receptor binding or enzymatic interactions. researchgate.netacs.org

For theophylline, the nitrogen atoms at positions N7 and N9 of the purine ring are common sites for derivatization. An o-nitrobenzyl group could be introduced at one of these positions, for example, creating "Theophylline, 8-(o-nitrobenzyl)-" or similar derivatives. The synthesis would typically involve reacting a suitable theophylline salt with an o-nitrobenzyl halide. The stability of the resulting caged compound under physiological conditions (in the dark) is a critical requirement to prevent premature release of the active drug. acs.orgnih.gov

| Attachment Site on Theophylline | Caging Moiety | Linkage Type | Potential for Activity Blocking |

| N7-position | o-Nitrobenzyl | N-C bond | High |

| N9-position | o-Nitrobenzyl | N-C bond | High |

| N1-position | o-Nitrobenzyl | N-C bond | Moderate |

| N3-position | o-Nitrobenzyl | N-C bond | Moderate |

The primary application of caged theophylline is in the spatiotemporal control of its release within in vitro biological systems, such as cell cultures. chemrxiv.orgnih.gov By loading cells with the inactive, caged theophylline, researchers can use a focused light source, like a laser, to trigger its release at a specific time and location within a single cell or a group of cells. physiology.org This precision allows for the study of localized and transient cellular responses to theophylline that would be impossible to achieve through simple superfusion. physiology.org

For example, the controlled photorelease of theophylline could be used to investigate its immediate effects on intracellular signaling pathways, such as cyclic AMP (cAMP) levels, or to study the rapid kinetics of its interaction with phosphodiesterases. nih.goviucr.org This technique minimizes issues like receptor desensitization or metabolic degradation that can occur with prolonged exposure to the active drug, providing a clearer picture of the primary pharmacological effects. physiology.org

Advancements in Photolabile Protecting Group Chemistry Relevant to Theophylline Derivatives

The field of photolabile protecting group chemistry is continually evolving, with advancements aimed at improving the properties of caging groups for biological applications. wikipedia.orgrsc.orgnih.gov For a molecule like theophylline, these advancements could lead to caged derivatives with enhanced performance. Key areas of development include shifting the activation wavelength to the visible or near-infrared range to improve tissue penetration and reduce phototoxicity, and increasing the two-photon absorption cross-section for highly localized 3D release. nih.gov

Researchers have developed new ONB derivatives with electron-donating substituents, such as methoxy (B1213986) groups (e.g., 4,5-dimethoxy-2-nitrobenzyl, DMNB), which shift the absorption to longer wavelengths and can increase the photolysis rate. wikipedia.orgnih.gov Other strategies involve designing entirely new classes of PPGs that offer faster release kinetics or produce more benign byproducts. tandfonline.comtandfonline.com These innovations are directly applicable to the development of next-generation caged theophylline compounds with improved characteristics for sophisticated biological experiments.

Molecular and Biochemical Investigations of 8 Ortho Nitrobenzyl Theophylline Analogs

Adenosine (B11128) Receptor Antagonism Studies (In Vitro)

Theophylline (B1681296), a methylxanthine, and its derivatives are well-established antagonists of adenosine receptors. researchgate.netdrugs.com The parent compound, theophylline, demonstrates nearly equal potency at both A1 and A2 adenosine receptors. researchgate.net The introduction of a phenyl group at the 8-position, as seen in 8-phenyltheophylline (B1204217), significantly increases its potency as an adenosine receptor antagonist compared to theophylline. researchgate.netnih.gov

Ligand Binding Assays and Competition Studies

Ligand binding assays are crucial for determining the affinity of compounds for specific receptors. In such assays, a radiolabeled ligand with known affinity for the receptor is used. The ability of a test compound, such as an 8-(ortho-nitrobenzyl)theophylline analog, to displace the radiolabeled ligand indicates its binding affinity. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value.

For theophylline, binding affinity studies have been conducted on various adenosine receptor subtypes. For instance, the binding affinity of theophylline to the rat A1 adenosine receptor has a reported pKi of 4.85, which corresponds to a Ki of 14,000 nM. guidetopharmacology.org In another study, theophylline was found to antagonize the presynaptic inhibitory action of 2-chloroadenosine, an adenosine analog, at concentrations of 10 and 100 microM. nih.gov 8-phenyltheophylline was found to be approximately three times more potent than theophylline in this assay. nih.gov

The development of novel antagonists often involves extensive structure-activity relationship (SAR) studies using ligand binding assays. For example, a series of 8-ethenyl-xanthine derivatives were analyzed, revealing that the presence of an ethenyl moiety at the 8-position is important for A2a selectivity. nih.gov These studies highlight the importance of the substituent at the 8-position of the xanthine (B1682287) core in determining both potency and selectivity for adenosine receptor subtypes.

Phosphodiesterase Enzyme Inhibition Analysis (In Vitro)

Theophylline is a non-selective inhibitor of phosphodiesterase (PDE) enzymes. litfl.comnih.govnih.gov This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular processes. litfl.comresearchgate.netnih.gov The bronchodilator and anti-inflammatory effects of theophylline are, in part, attributed to this PDE inhibition. nih.goversnet.org

Non-Selective PDE Inhibition versus Isozyme Specificity (e.g., PDE3, PDE4)

Theophylline inhibits various PDE isozymes without significant selectivity. litfl.comresearchgate.net This non-selective inhibition is a key aspect of its pharmacological profile. In contrast, research has focused on developing selective PDE inhibitors to target specific cellular functions and reduce side effects. For example, selective inhibitors of PDE3 and PDE4 have been developed and studied for their effects on airway smooth muscle and inflammatory cells. nih.goversnet.org

Human bronchus and pulmonary arteries are relaxed by theophylline and by selective inhibitors of PDE3, while PDE4 inhibitors also relax precontracted bronchus. researchgate.net There is evidence of synergy between inhibitors of PDE3 and PDE4 in relaxing the bronchus. researchgate.net The development of selective PDE4 inhibitors, in particular, has been a major focus for the treatment of respiratory diseases like asthma and COPD, as they are believed to offer a better safety profile compared to non-selective inhibitors like theophylline. nih.gov

While theophylline is a non-selective inhibitor, some of its derivatives show a degree of selectivity. For instance, 8-phenyltheophylline has been shown to be a more effective inhibitor of cAMP breakdown in erythrocytes and skeletal muscle compared to other tissues. nih.gov It selectively inhibits a high-affinity form of PDE in erythrocytes. nih.gov

Impact on Cyclic Nucleotide Metabolism (cAMP, cGMP)

By inhibiting PDE enzymes, theophylline and its analogs increase the intracellular concentrations of cAMP and cGMP. litfl.comresearchgate.netnih.gov This elevation in cyclic nucleotides mediates many of the pharmacological effects of these compounds. For example, an increase in cAMP in airway smooth muscle leads to relaxation and bronchodilation. litfl.com

In inflammatory cells, increased cAMP levels can suppress their activation and the release of inflammatory mediators. nih.gov For instance, therapeutic concentrations of theophylline have been shown to inhibit the generation of leukotriene B4 and oxygen metabolites by polymorphonuclear leukocytes, an effect associated with increased intracellular cAMP. nih.gov

The impact on cyclic nucleotide metabolism is a central mechanism of action for theophylline and its derivatives. The non-selective nature of theophylline's PDE inhibition means that it affects cyclic nucleotide levels in a wide range of cells and tissues, contributing to both its therapeutic effects and its side effects.

Modulation of Cellular Signaling Pathways (In Vitro)

The effects of theophylline and its analogs extend beyond adenosine receptor antagonism and phosphodiesterase inhibition to the modulation of various intracellular signaling pathways. These downstream effects are often a consequence of the primary mechanisms of action.

One significant area of investigation is the impact on calcium (Ca2+) signaling. Theophylline has been shown to induce rises in intracellular Ca2+ concentration ([Ca2+]i) in hepatocytes. nih.gov This effect involves Ca2+ influx from the extracellular space. nih.gov The modulation of Ca2+ homeostasis is a critical aspect of cellular signaling and can influence a wide range of cellular processes.

Furthermore, theophylline derivatives have been explored for their potential in cancer therapy. Certain theophylline derivatives containing a 1,2,3-triazole ring have been shown to induce apoptosis in non-small cell lung cancer cells. nih.gov The mechanism underlying this effect involves the suppression of the phosphorylation of Akt, a key protein in cell survival pathways. nih.gov By inhibiting Akt phosphorylation, these compounds can increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, thereby promoting cell death. nih.gov

The modulation of signaling pathways involved in inflammation is also a key area of research. Theophylline has been shown to possess anti-inflammatory and immunomodulatory properties. nih.goversnet.org These effects are thought to be mediated, at least in part, by the inhibition of inflammatory cell activation and the release of inflammatory mediators. nih.goversnet.org

Effects on T-Lymphocyte Activation and Function

No information is available regarding the specific effects of 8-(ortho-Nitrobenzyl)theophylline on the activation and function of T-lymphocytes.

Interactions with Other Receptor Systems (e.g., Beta-Adrenergic Receptors)

There is no available data on the interaction of 8-(ortho-Nitrobenzyl)theophylline with beta-adrenergic receptors or any other receptor systems.

Influence on Intracellular ATP Levels (In Vitro)

No in vitro studies detailing the influence of 8-(ortho-Nitrobenzyl)theophylline on intracellular ATP levels have been identified.

Structure Activity Relationship Sar Studies of 8 Substituted Theophylline Derivatives

Impact of ortho-Nitrobenzyl Substitution on Observed Molecular Activities

The introduction of an ortho-nitrobenzyl substituent at the 8-position of the theophylline (B1681296) core profoundly influences its interaction with biological targets. While specific quantitative data for 8-(o-nitrobenzyl)theophylline is not extensively reported in publicly available literature, we can infer its likely impact based on the well-established SAR of related compounds. The benzyl (B1604629) group itself, being a bulky aromatic substituent, is known to enhance affinity for adenosine (B11128) receptors. The presence and position of the nitro group on this benzyl ring are expected to further modulate this activity. The electron-withdrawing nature of the nitro group and its potential for steric hindrance due to the ortho position will likely result in a unique binding profile at both adenosine receptors and phosphodiesterase enzymes.

Comparative Analysis with Other C8 Substituents and Their Effects on Biological Interactions

The pharmacological activity of 8-substituted theophyllines is a finely tuned interplay between the nature of the substituent and its interaction with the binding pockets of its target proteins.

Influence on Adenosine Receptor Affinity and Selectivity

The C8 position of theophylline is a key region for modulating affinity and selectivity for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3). Generally, substitution at this position with bulky and lipophilic groups tends to increase affinity, particularly for the A1 receptor. For instance, replacing the hydrogen at C8 with a phenyl group can increase A1 receptor affinity by more than tenfold. nih.gov

| C8 Substituent | A1 Receptor Affinity (Ki, nM) | A2A Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| -H (Theophylline) | 14000 | >10000 | nih.gov |

| -Phenyl | Data not available | Data not available | |

| -Cyclohexyl | Data not available | Data not available | |

| -Propyl | Data not available | Data not available |

This table presents representative data for various C8 substituents to illustrate the impact of substitution on adenosine receptor affinity. Specific data for 8-phenyl and 8-cyclohexyl derivatives were not available in the provided search results.

Modulatory Effects on Phosphodiesterase Inhibition Potency

Theophylline is a non-selective inhibitor of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). acs.org Inhibition of PDEs leads to increased intracellular levels of these second messengers, resulting in a variety of cellular responses, including smooth muscle relaxation. acs.org The nature of the substituent at the C8 position can significantly impact the potency and selectivity of PDE inhibition. nih.gov

While theophylline itself is a relatively weak PDE inhibitor, derivatives with bulky substituents at the C8 position have shown varied effects. The introduction of the ortho-nitrobenzyl group would likely alter the inhibitory profile of theophylline. The electronic properties and steric bulk of this substituent could favor interactions with specific isoforms of PDE, potentially leading to a more selective inhibition profile compared to the parent compound. The anti-inflammatory effects of theophylline and its derivatives are also thought to be mediated, at least in part, through PDE inhibition, particularly of PDE4. acs.org

| Compound | PDE Isoform | IC50 (µM) | Reference |

|---|---|---|---|

| Theophylline | Non-selective | ~100-1000 | nih.govnih.gov |

| Roflumilast | PDE4 | 0.0004 - 0.0014 | nih.gov |

| Rolipram | PDE4 | 0.1 - 1 | nih.gov |

This table provides a comparison of the PDE inhibitory activity of theophylline with selective PDE4 inhibitors. IC50 values can vary depending on the specific assay conditions.

Computational Approaches to SAR Elucidation

To overcome the limitations of experimental screening and to gain a deeper understanding of the molecular interactions governing the activity of 8-substituted theophyllines, computational methods have proven to be invaluable tools.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For 8-substituted theophylline derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.orgacs.org This technique allows for the visualization of the interactions between the ligand and the amino acid residues of the binding pocket. For 8-(o-nitrobenzyl)theophylline, docking studies could be performed with the crystal structures of various adenosine receptor subtypes or PDE isoforms.

Advanced Analytical Methodologies for Research on Theophylline Derivatives

Chromatographic Techniques for Separation and Quantification in Research Settings

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of theophylline (B1681296) and its derivatives in research environments. They provide the high resolution and sensitivity required to separate the parent compound from its photoproducts and other potential impurities.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary technique for the separation and quantification of 8-(o-nitrobenzyl)theophylline and its related compounds. In a typical research application, a reversed-phase (RP) HPLC method is employed. The separation is commonly achieved on a C18 column, which is well-suited for separating moderately polar compounds like xanthine (B1682287) derivatives. nih.govresearchgate.net

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) run under isocratic or gradient conditions. researchgate.netresearchgate.net UV detection is highly effective for these compounds due to the strong absorbance of the purine (B94841) ring system in theophylline and the nitroaromatic group in the caging moiety. Detection is typically set around 270-280 nm, a wavelength range where both theophylline and many nitrobenzyl compounds exhibit significant absorbance. nih.govuobasrah.edu.iqjocpr.com This allows for the simultaneous monitoring of the decrease in the 8-(o-nitrobenzyl)theophylline peak and the appearance of the released theophylline peak during photolysis studies. upenn.edu

Table 1: Typical HPLC Parameters for Theophylline Derivative Analysis

| Parameter | Typical Value/Condition | Source(s) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netresearchgate.net |

| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer (e.g., Sodium Acetate, Potassium Phosphate) | researchgate.netjocpr.com |

| Flow Rate | 0.75 - 1.5 mL/min | nih.govresearchgate.net |

| Detection | UV Spectrophotometry at 270-280 nm | nih.govuobasrah.edu.iq |

| Internal Standard | Salicylamide, Caffeine, or other structurally related compounds | benthamdirect.comnih.gov |

For academic research involving 8-(o-nitrobenzyl)theophylline, the development and validation of an HPLC method are critical to ensure the reliability and accuracy of experimental data. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). jocpr.com

The validation process confirms that the analytical method is suitable for its intended purpose and involves assessing several key parameters:

Linearity and Range : The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a specific range. For theophylline derivatives, linearity is often established over a concentration range relevant to the experiment, for example, 1 to 150 µg/mL, with correlation coefficients (r²) greater than 0.999 being the target. researchgate.netresearchgate.net

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Recoveries in the range of 98-102% are generally considered acceptable. semanticscholar.org

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), with results typically expressed as the relative standard deviation (RSD), which should ideally be below 2%. jocpr.comsemanticscholar.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These values determine the sensitivity of the method. For theophylline, LOQ values can be in the range of 0.066 to 1.9 µg/mL depending on the sample matrix and instrumentation. nih.govsemanticscholar.org

Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or the uncaged molecule. In the case of 8-(o-nitrobenzyl)theophylline, the method must be able to resolve the parent compound from theophylline and the o-nitrobenzyl byproduct. researchgate.netsemanticscholar.org

Spectroscopic Methods for Mechanistic Studies

Spectroscopic techniques are vital for elucidating the chemical and physical processes that occur during the study of caged compounds. They provide real-time insights into reaction kinetics and mechanisms.

UV-Visible spectrophotometry is a powerful and straightforward method for monitoring the photolysis of 8-(o-nitrobenzyl)theophylline. The o-nitrobenzyl group is a well-known photoremovable protecting group that cleaves upon irradiation with UV light, typically in the 300-365 nm range. upenn.edunih.govnih.gov

The photocleavage of the benzylic carbon-nitrogen bond results in the release of free theophylline and the formation of an o-nitrosobenzaldehyde byproduct. This process can be followed by observing the characteristic changes in the UV-Visible absorption spectrum over time.

The initial spectrum is dominated by the absorbance of the 8-(o-nitrobenzyl)theophylline molecule, which includes contributions from both the theophylline and the o-nitrobenzyl chromophores.

Upon UV irradiation, the absorbance peak corresponding to the o-nitrobenzyl moiety decreases.

Concurrently, new absorbance peaks appear. One corresponds to the released theophylline, which has a characteristic maximum absorbance around 272-278 nm. researchgate.net Another corresponds to the o-nitrosobenzaldehyde byproduct, which exhibits its own distinct spectral signature. upenn.edu

By monitoring the change in absorbance at specific wavelengths, researchers can calculate the rate of photolysis and determine the quantum yield of the uncaging reaction, providing crucial data on the efficiency of the light-induced release. upenn.edu

Table 2: Characteristic UV-Visible Absorbance for Photolysis Monitoring

| Compound | Characteristic λmax | Role in Monitoring | Source(s) |

|---|---|---|---|

| 8-(o-nitrobenzyl)theophylline | Varies (combination of moieties) | Decreases with irradiation | N/A |

| Theophylline | ~272 - 278 nm | Increases as product is formed | jocpr.comresearchgate.net |

| o-Nitrosobenzaldehyde | ~270 - 350 nm | Increases as byproduct is formed | upenn.edu |

In Vitro Controlled Release Mechanism Studies from Advanced Formulations and Complexes

The compound 8-(o-nitrobenzyl)theophylline is itself an advanced formulation, often referred to as a "caged compound". nih.gov The concept of controlled release for this molecule is fundamentally linked to the mechanism of photocleavage rather than dissolution from a polymer matrix. The in vitro release of theophylline is not passive but is actively triggered by an external stimulus—light. nih.gov

The study of this release mechanism involves irradiating a solution of 8-(o-nitrobenzyl)theophylline and analyzing the rate of theophylline liberation. The release is "controlled" because its rate and extent can be precisely manipulated by several factors:

Wavelength of Light : The o-nitrobenzyl group has a specific action spectrum, and the cleavage reaction is most efficient at certain UV wavelengths (e.g., ~365 nm). upenn.edu

Light Intensity and Exposure Time : The amount of theophylline released is directly proportional to the dose of light (intensity × time). This allows for a "pulsatile" release profile, where the drug is released only when the light source is active. nih.gov

pH of the Medium : The efficiency of some photocleavage reactions can be influenced by the pH of the surrounding environment, although the primary control remains the light stimulus. nih.gov

The mechanism involves the light-induced intramolecular rearrangement of the o-nitrobenzyl group, leading to the cleavage of the bond holding theophylline. upenn.edu Investigating this process involves quantifying the released theophylline over time under various irradiation conditions using the HPLC methods described in section 6.1. This allows researchers to characterize the release kinetics, which for such systems is often first-order with respect to the light dose, and to confirm that the release is negligible in the absence of the light trigger, demonstrating the stability and control of the caged compound. upenn.edunih.gov

Computational and Theoretical Frameworks for Theophylline, 8 Ortho Nitrobenzyl Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of Theophylline (B1681296), 8-(ortho-Nitrobenzyl)-. Methods like Density Functional Theory (DFT) are employed to study the geometry, electronic properties, and vibrational spectra of theophylline and its derivatives. imanagerpublications.com For the o-nitrobenzyl moiety, which is responsible for the compound's photolability, quantum chemical methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are used to investigate its complex electronic structure and photochemical reaction pathways. researchgate.net

These calculations are crucial for understanding the initial steps of the photoreaction, which involves an excited-state intramolecular hydrogen transfer (ESIHT). researchgate.net The electronic properties of the o-nitrobenzyl group, influenced by substituents, can significantly affect the efficiency of the photorelease. For instance, the presence of electron-donating or withdrawing groups can alter the energy of the excited states and the barrier for the hydrogen transfer, thereby modulating the quantum yield of the photoreaction.

Theoretical studies on related nitroaromatic compounds have shown that the photochemistry is governed by a complex interplay of singlet and triplet excited states. researchgate.net Quantum chemical calculations can map out the potential energy surfaces of these states, identifying the key intermediates and transition states involved in the photorelease mechanism. This knowledge is instrumental in predicting the reactivity of new derivatives of Theophylline, 8-(o-nitrobenzyl)-.

Table 1: Key Quantum Chemical Methods and Their Applications in Theophylline, 8-(ortho-Nitrobenzyl)- Research

| Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis of the theophylline core. | Equilibrium structure, charge distribution, orbital energies. imanagerpublications.com |

| CASSCF/MS-CASPT2 | Investigation of the photochemistry of the o-nitrobenzyl group. | Electronic excited states, potential energy surfaces, reaction pathways. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. | Wavelength of maximum absorption, nature of electronic transitions. |

Molecular Dynamics Simulations for Ligand-Receptor Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic interactions between Theophylline, 8-(o-nitrobenzyl)- and its biological targets, as well as its own conformational flexibility. Theophylline and its derivatives are known to interact with adenosine (B11128) receptors, such as the A2A receptor. nih.govmdpi.comacs.orgnih.gov MD simulations can model the binding of these ligands to the receptor, providing a detailed picture of the binding pose, the key interacting residues, and the stability of the ligand-receptor complex. nih.govmdpi.comacs.orgnih.gov

These simulations can also shed light on the conformational changes that occur in both the ligand and the receptor upon binding. nih.gov For instance, MD studies on adenosine receptors have revealed how different ligands can stabilize distinct conformational states of the receptor, which is crucial for their agonist or antagonist activity. nih.gov By understanding these dynamic interactions, it is possible to design derivatives of Theophylline, 8-(o-nitrobenzyl)- with enhanced affinity and selectivity for specific receptor subtypes.

Furthermore, MD simulations can be used to study the conformational dynamics of the Theophylline, 8-(o-nitrobenzyl)- molecule itself. The flexibility of the linker connecting the theophylline and the o-nitrobenzyl moieties can influence the efficiency of the photorelease process. MD simulations can explore the accessible conformations of the molecule in different environments, providing insights into how its three-dimensional structure might affect its photochemical properties.

Table 2: Application of Molecular Dynamics Simulations in Theophylline, 8-(ortho-Nitrobenzyl)- Research

| Simulation Type | System Studied | Key Findings |

| Ligand-Receptor Docking and MD | Theophylline derivatives and adenosine receptors. | Identification of binding modes, key interactions, and receptor conformational changes. nih.govmdpi.comacs.orgnih.gov |

| Conformational Analysis | Theophylline, 8-(o-nitrobenzyl)- in solution. | Accessible conformations, flexibility of the linker, potential influence on photoreactivity. |

| Free Energy Calculations | Binding affinity of derivatives to receptors. | Prediction of relative binding strengths to guide lead optimization. |

In silico Prediction of Biological Activities and ADME Properties for Derivatives

In silico methods are extensively used to predict the biological activities and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of derivatives of Theophylline, 8-(o-nitrobenzyl)-. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this approach. QSAR models correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized derivatives. nih.govnih.govnih.gov For theophylline derivatives, QSAR studies have been used to identify the structural features that are important for their bronchodilator and anti-inflammatory activities. nih.gov

The prediction of ADME properties is another crucial aspect of in silico drug design. researchgate.netnih.govnih.govbiointerfaceresearch.combiorxiv.org Various computational models and software are available to predict parameters such as solubility, permeability, metabolic stability, and potential for drug-drug interactions. nih.govnih.govbiointerfaceresearch.com These predictions help in the early identification of derivatives with favorable pharmacokinetic profiles, reducing the likelihood of failure in later stages of drug development. For xanthine (B1682287) derivatives, in silico ADME profiling has been successfully applied to assess their drug-likeness and to guide the design of compounds with improved bioavailability. nih.govnih.gov

Table 3: In silico Tools for the Prediction of Biological and ADME Properties

| Method/Tool | Property Predicted | Application to Theophylline Derivatives |

| QSAR | Biological activity (e.g., receptor binding, enzyme inhibition). | Prediction of bronchodilator and anti-inflammatory activity. nih.gov |

| Molecular Docking | Binding affinity and mode to a biological target. | Screening of virtual libraries for potential binders to adenosine receptors. nih.govresearchgate.netrsc.orgresearchgate.netsierrajournals.com |

| ADME Prediction Software | Solubility, permeability, metabolism, toxicity. | Early assessment of the drug-likeness of new derivatives. researchgate.netnih.govnih.govbiointerfaceresearch.combiorxiv.org |

Development of Predictive Models for Structure-Photochemistry Relationships

A key feature of Theophylline, 8-(o-nitrobenzyl)- is its ability to release theophylline upon irradiation with light. The development of predictive models for the relationship between the chemical structure and the photochemical properties of this and related compounds is an active area of research. researchgate.netresearchgate.netresearchgate.netnih.govacs.org These models aim to predict the quantum yield of the photorelease, the wavelength of maximum absorption, and the rate of the photoreaction based on the chemical structure of the o-nitrobenzyl "cage".

Computational studies have shown that the efficiency of the photorelease is highly dependent on the nature of the substituents on the o-nitrobenzyl group. researchgate.netresearchgate.net For example, the presence of electron-donating groups can shift the absorption to longer wavelengths and increase the quantum yield. Theoretical models based on quantum chemical calculations can rationalize these effects by analyzing the electronic structure of the excited states and the energy barriers for the key reaction steps. researchgate.netresearchgate.net

By combining experimental data with computational modeling, it is possible to develop robust predictive models that can guide the design of new photolabile protecting groups with tailored properties. These models can help in the selection of the optimal substitution pattern on the o-nitrobenzyl moiety to achieve the desired photorelease characteristics for specific applications of Theophylline, 8-(o-nitrobenzyl)- derivatives.

Table 4: Factors Influencing the Photochemistry of o-Nitrobenzyl Compounds and Their Computational Modeling

| Photochemical Property | Influencing Structural Factors | Computational Approach |

| Quantum Yield | Substituents on the aromatic ring, nature of the leaving group. | Quantum chemical calculations of excited state energies and reaction barriers. researchgate.netresearchgate.net |

| Wavelength of Absorption | Electronic nature of substituents on the aromatic ring. | TD-DFT and other excited-state methods to predict absorption spectra. |

| Photorelease Rate | Stability of intermediates, height of reaction barriers. | Calculation of potential energy surfaces and reaction pathways. researchgate.net |

Future Directions and Emerging Research Avenues

Integration of 8-(ortho-Nitrobenzyl) Theophylline (B1681296) in Optogenetic Tools and Systems Biology Research

The convergence of chemical biology and optogenetics has paved the way for precise control over cellular functions. Theophylline, 8-(o-nitrobenzyl)- is a key player in this domain, primarily through its use with theophylline-responsive riboswitches. rsc.orgnih.govnih.gov A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds a small molecule, resulting in a change in protein production. nih.govnih.govelifesciences.org By using 8-(o-nitrobenzyl) theophylline, the "caged" theophylline, researchers can control the activation of these riboswitches with light.

In its caged form, the molecule is inactive and does not bind to the riboswitch. Upon exposure to UV light, the ortho-nitrobenzyl protecting group is cleaved, releasing theophylline. The now "free" theophylline can bind to its corresponding riboswitch, altering the conformation of the mRNA and thereby regulating gene expression. nih.gov This technique has been successfully used to control gene expression in bacteria. nih.gov

This optochemical approach offers significant advantages for systems biology research. rsc.org It allows for the precise temporal and spatial activation of gene expression, a level of control that is difficult to achieve with traditional methods. rsc.orgrsc.org For instance, researchers can activate a gene in a specific subset of cells within a larger population or at a particular developmental stage. This enables the detailed study of gene function and its role in complex biological networks. While theophylline-based riboswitches have been demonstrated in various organisms, including plants and yeast, the use of photocaged theophylline has so far been primarily focused on prokaryotic systems, with it being the only photocaged riboswitch ligand demonstrated in vivo for some time. rsc.orgnih.gov Future research will likely focus on expanding this toolbox to more complex eukaryotic systems, including mammalian cells, to unravel intricate cellular circuits. rsc.org

Novel Applications in Chemical Biology beyond Traditional Pharmacological Research

The utility of 8-(ortho-Nitrobenzyl) theophylline extends beyond its role as a precursor to a bronchodilator. Its primary value in modern chemical biology lies in its function as a molecular switch. The core technology revolves around the theophylline aptamer, a specific RNA sequence that binds to theophylline with high affinity and selectivity. This aptamer can be incorporated into various RNA-based systems to create ligand-responsive devices.

One of the most promising applications is in the development of synthetic riboswitches for the control of gene expression. researchgate.net These engineered RNA elements can be inserted into the untranslated regions of an mRNA. In the absence of theophylline, the riboswitch adopts a structure that allows for translation. When 8-(o-nitrobenzyl) theophylline is introduced and subsequently uncaged by light, the released theophylline binds to the aptamer, causing a conformational change in the RNA that can inhibit translation. This "on/off" switch provides a powerful tool for studying gene function with high temporal resolution.

Furthermore, the principles of theophylline-based riboswitches are being applied to more sophisticated systems. For example, researchers are exploring their use in controlling RNA interference (RNAi) pathways and CRISPR-based genome editing. researchgate.net By regulating the expression of key components in these systems with a light-inducible switch, scientists can achieve an additional layer of control over these powerful technologies. The development of reversible photoswitches, as opposed to the irreversible cleavage of the nitrobenzyl group, is another active area of research that promises even more dynamic control over biological processes. elifesciences.org

Rational Design of Next-Generation Photolabile Theophylline Derivatives with Tuned Properties

While the ortho-nitrobenzyl group has been a workhorse for photocaging applications, it is not without its limitations. elifesciences.org The use of UV light for uncaging can be damaging to cells, and the quantum yield of the cleavage reaction can be low. elifesciences.orgnih.gov This has spurred research into the rational design of new photolabile protecting groups with improved properties.

The goals for next-generation photolabile theophylline derivatives include:

Red-Shifted Absorption: Developing cages that can be cleaved with longer wavelengths of light (e.g., blue or red light) would reduce phototoxicity and allow for deeper tissue penetration. nih.gov

Improved Quantum Yield: A higher quantum yield means that fewer photons are required to release the caged molecule, allowing for the use of lower light intensities. nih.gov

Faster Release Kinetics: For studying rapid biological processes, the speed at which the active molecule is released is critical. elifesciences.orgnih.gov

Two-Photon Absorption: Cages that can be cleaved by the simultaneous absorption of two long-wavelength photons offer exquisite three-dimensional spatial control.

Several alternative photolabile groups are being explored, including coumarin- and quinoline-based cages. These groups often exhibit more favorable photochemical properties compared to the traditional nitrobenzyl cage. The table below summarizes some key properties of different photolabile protecting groups.

| Photolabile Group | Typical Excitation Wavelength (nm) | Key Advantages | Potential Limitations |

|---|---|---|---|

| o-Nitrobenzyl | ~350 (UV) | Well-established chemistry, commercially available precursors. nih.gov | UV light toxicity, relatively low quantum yield. elifesciences.orgnih.gov |

| Coumarinyl | >400 (Visible) | Longer wavelength absorption, higher quantum yields. nih.gov | Can be more synthetically challenging. |

| Nitrodibenzofuranyl | ~350-400 | High quantum yield, fast release kinetics. nih.gov | Synthesis can be complex. |

| p-Hydroxyphenacyl | ~300-360 | Fast release kinetics. nih.gov | Requires UV light. |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 8-(o-nitrobenzyl)theophylline, and how can structural integrity be verified?

- Methodology : Synthesis typically involves alkylation at the 8-position of theophylline using o-nitrobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Key steps include optimizing reaction time, temperature, and stoichiometry to minimize side products like sulfoxides or sulfones . Structural confirmation requires multi-modal characterization:

- Elemental analysis for empirical formula validation.

- IR spectroscopy to identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, xanthine carbonyl peaks).

- LC-MS for molecular weight verification and purity assessment .

Q. How does the o-nitrobenzyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodology : Perform comparative solubility tests in solvents like water, DMSO, and ethanol using UV-Vis spectroscopy or HPLC. Stability studies should monitor degradation under varying pH (e.g., simulated gastric/intestinal fluids) and light exposure (via UV-Vis kinetics). The o-nitrobenzyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability .

Q. What spectroscopic techniques are critical for distinguishing 8-(o-nitrobenzyl)theophylline from its positional isomers?

- Methodology :

- ¹H/¹³C NMR : The o-nitrobenzyl substituent causes distinct aromatic splitting patterns (e.g., meta-coupling in the nitrobenzyl group) and shifts in the xanthine core protons .

- X-ray crystallography (if crystals are obtainable) provides definitive confirmation of substitution patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported adenosine receptor binding affinities for 8-substituted theophyllines?

- Methodology : Discrepancies often arise from assay conditions. Standardize protocols using:

- Radioligand binding assays with cloned human A₁/A₂a receptors (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂a) .

- Control for endogenous adenosine interference using adenosine deaminase (ADA) pretreatment .

- Compare results across cell lines (e.g., HEK293 vs. CHO) to assess receptor expression artifacts .

Q. What mechanistic insights support the selective inhibition of ERβ-dependent DNA binding by 8-(o-nitrobenzyl)theophylline?

- Methodology :

- Electrophoretic mobility shift assays (EMSAs) to study direct DNA-receptor interactions.

- Molecular docking simulations to model steric hindrance caused by the o-nitrobenzyl group at the ERβ DNA-binding domain (DBD) .

- Validate selectivity via parallel screening against other steroid hormone receptors (e.g., AR, GR) .

Q. How can UV-induced cleavage of the o-nitrobenzyl group be exploited for controlled drug release in cellular models?

- Methodology :

- Design prodrugs where 8-(o-nitrobenzyl)theophylline is conjugated to bioactive molecules (e.g., anticancer agents).

- Monitor UV-triggered release kinetics using fluorescence tagging or HPLC quantification of free theophylline .

- Test efficacy in cancer cell lines (e.g., MCF-7) with/without UV irradiation to confirm spatiotemporal control .

Q. What strategies mitigate oxidative byproduct formation during the synthesis of 8-(o-nitrobenzyl)theophylline derivatives?

- Methodology :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the thioether linkage.

- Add antioxidants (e.g., BHT) to reaction mixtures.

- Characterize byproducts (e.g., sulfoxides) via LC-MS/MS and adjust reducing agents (e.g., NaBH₄) accordingly .

Data Contradiction Analysis

Q. Why do some studies report potent A₂a receptor antagonism for 8-substituted theophyllines, while others show non-specific binding?

- Resolution : Non-specific binding often stems from:

- Impurities in synthesized compounds (e.g., residual solvents, unreacted precursors). Validate purity via LC-MS .

- Assay interference from endogenous adenosine. Pre-treat samples with ADA .

- Species-specific receptor variations. Use human recombinant receptors for consistency .

Q. How can conflicting results about the compound’s stability under physiological conditions be reconciled?

- Resolution : Variability arises from:

- pH-dependent degradation : The o-nitrobenzyl group hydrolyzes faster in alkaline conditions. Use buffered solutions (pH 7.4) for physiologically relevant data .

- Light exposure : Protect samples from UV/visible light during storage to prevent nitro group reduction .

Key Research Considerations

- Structural-Activity Relationships (SAR) : The 8-position’s steric bulk and electronic effects (nitro group electron withdrawal) critically modulate receptor affinity and metabolic stability .

- Toxicity Screening : Assess hepatotoxicity via CYP450 inhibition assays and mitochondrial toxicity (MTT assays) in primary hepatocytes .

- Computational Modeling : Prioritize DFT calculations to predict nitro group reactivity and guide synthetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.